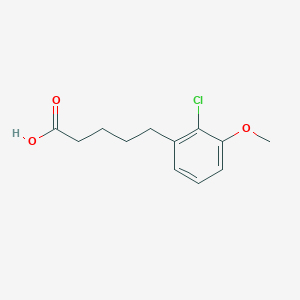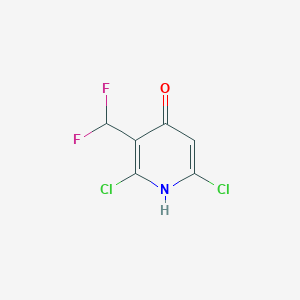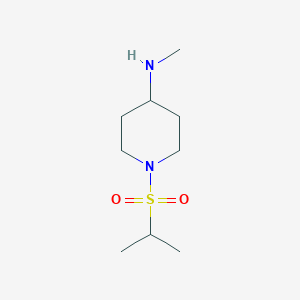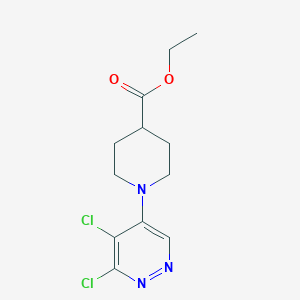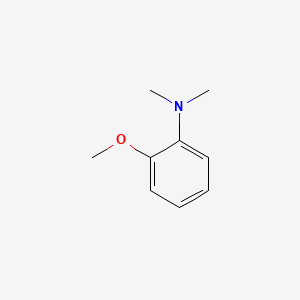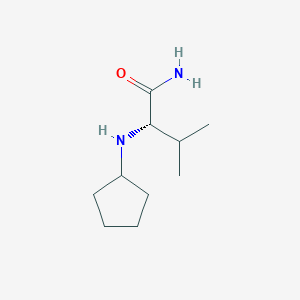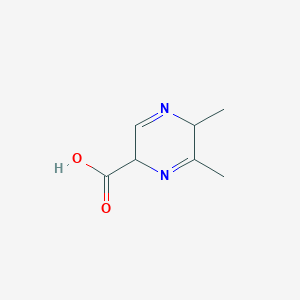
5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid: is an organic compound with the molecular formula C₆H₁₀N₂O₂. It belongs to the class of pyrazine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of two methyl groups and a carboxylic acid group attached to a dihydropyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the use of ethylenediamine and 2,3-butanedione as starting materials.
Cyclization Reaction: The reaction proceeds through a cyclization process, where the ethylenediamine reacts with 2,3-butanedione under controlled conditions to form the dihydropyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, alcohols, and other functionalized compounds .
Scientific Research Applications
5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5,6-dimethylpyrazine: Similar in structure but lacks the carboxylic acid group.
5,6-Dimethyl-2,3-dihydropyrazine: Another related compound with slight structural differences.
Properties
CAS No. |
160532-38-7 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5,6-dimethyl-2,5-dihydropyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9-6(3-8-4)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
InChI Key |
HPGQHSJSJWLFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC(C=N1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



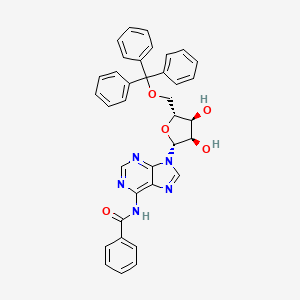
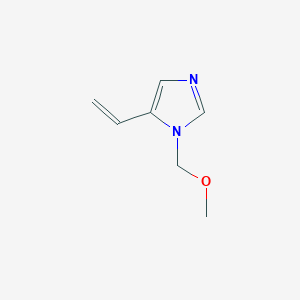
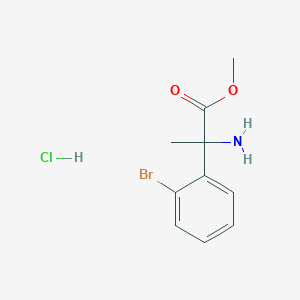
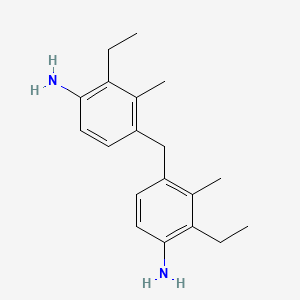
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
